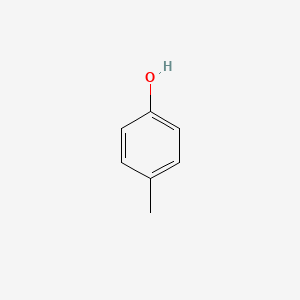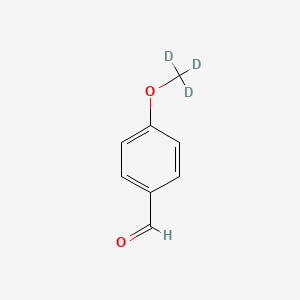
Cyclo-(L-Val-L-Phe)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclo-(L-Val-L-Phe) is a diketopiperazine metabolite first isolated from a marine bacteria, Pseudoalteromonas sp. in 2011. It is also produced as a secondary metabolite of Streptomyces rutgerensis and Bacillus subtilis .
Synthesis Analysis
The synthesis of Cyclo-(L-Val-L-Phe) involves the use of cyclodipeptide synthase (CDPS) and non-ribosomal peptide synthetases (NRPSs). An F186L CDPS mutant was isolated to produce Cyclo-(L-Phe-L-Val), which is undetectable in the product profile of the wild-type enzyme .Chemical Reactions Analysis
Cyclo-(L-Val-L-Phe) is known to be involved in various chemical reactions. For instance, it has been found to inhibit the gene transcription of isocitrate lyase (ICL) in Candida albicans under C2-carbon-utilizing conditions .Physical And Chemical Properties Analysis
Cyclo-(L-Val-L-Phe) is a solid compound with a molecular weight of 246.3. It is soluble in DMSO .Scientific Research Applications
Stereochemical Assignment
Cyclo(L-Phe-L-Val) is a type of 2,5-diketopiperazines (DKPs), which are cyclic dipeptides found ubiquitously in nature . The stereochemistry of DKPs is a key determinant of biological activity . A study has used electronic circular dichroic (ECD) spectroscopy to differentiate DKP stereoisomers, providing a reference for unambiguous stereochemical assignment of cyclo(L-Phe-L-Val) samples from natural sources .
2. Promotion of E. coli Growth and Biofilm Formation The study also revealed that cyclo(D-Phe-L-Pro), a similar compound to cyclo(L-Phe-L-Val), promotes both E. coli growth and biofilm formation significantly . This suggests that cyclo(L-Phe-L-Val) might have similar effects on bacterial growth and biofilm formation.
Activation of PPAR-γ
Cyclo(L-Phe-L-Val) has been identified as a potent PPAR-γ activator . PPAR-γ is a receptor that has been implicated in pathological states such as cancer, inflammation, diabetes, and neurodegeneration . The activation of PPAR-γ by cyclo(L-Phe-L-Val) was observed in Ac2F rat liver cells and SH-SY5Y human neuroblastoma cells .
Neuroprotective Effect
Cyclo(L-Phe-L-Val) has demonstrated potential neuroprotective activity against oxidative stress-induced neurodegeneration in SH-SY5Y cells . It reduced hydrogen peroxide-induced apoptosis as well as the generation of reactive oxygen species .
Inhibition of Mitochondria-related Apoptotic Proteins
Cyclo(L-Phe-L-Val) prevented the loss of mitochondrial membrane potential and inhibited the activation of mitochondria-related apoptotic proteins, such as caspase 3 and poly (ADP-ribose) polymerase .
6. Inhibition of Nuclear Factor-kappa B Activation Cyclo(L-Phe-L-Val) inhibited the activation and translocation of nuclear factor-kappa B . This factor is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection.
Autoinduction of Antibacterial Substances
Cyclo(L-Phe-L-Val) is a metabolite of the sponge bacterium Pseudoalteromonas sp. NJ6-3-1 . It can autoinduce the production of antibacterial substances active against S. aureus when co-cultured at a low cell density .
8. Induction of Neurite Outgrowth and Branching Cyclo(L-Phe-L-Val) induces neurite outgrowth and branching of chick cortical neurons in vitro when used at concentrations of 16 and 32 µM . It increases the phosphorylation of the PI3K substrate Akt, and neurite outgrowth induced by cyclo(L-Phe-L-Val) can be blocked by the PI3K inhibitor LY294002 .
properties
IUPAC Name |
(3S,6S)-3-benzyl-6-propan-2-ylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)12-14(18)15-11(13(17)16-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,18)(H,16,17)/t11-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQPOHUVAQPSHJ-RYUDHWBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclo(L-Phe-L-Val) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





